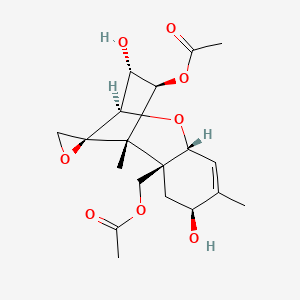
Neosolaniol
Übersicht
Beschreibung
Neosolaniol is a trichothecene, a large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys . It is a natural product found in Fusarium solani .
Synthesis Analysis
Neosolaniol is synthesized by Fusarium and other fungal species . A study showed that the inhibitory effect of acetylsalicylic acid (ASA) against Fusarium rot and Neosolaniol accumulation in muskmelon fruits was due to the activation of phenylpropane metabolism .Molecular Structure Analysis
Neosolaniol has a molecular formula of C19H26O8 . The Neosolaniol molecule contains a total of 56 bond(s). There are 30 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), 1 eleven-membered ring(s), 2 ester(s) (aliphatic), 2 hydroxyl group(s) .Chemical Reactions Analysis
Neosolaniol is a trichothecene mycotoxin, and its production is inhibited by Acetylsalicylic acid (ASA) in muskmelon fruits . A sensitive method for the simultaneous determination of T-2 toxin, HT-2 toxin, neosolaniol, T-2 triol, and T-2 tetraol in layer feed using high-performance liquid chromatography coupled to triple quadrupole mass spectrometry in the positive ionization mode (LC-ESI-MS/MS) is described .Physical And Chemical Properties Analysis
Neosolaniol has an average mass of 382.405 Da and a mono-isotopic mass of 382.162781 Da .Wissenschaftliche Forschungsanwendungen
Cancer Research
Neosolaniol has been identified in extracts that have shown cytotoxic activity towards leukemia cells . This suggests that Neosolaniol could potentially be used in cancer research, particularly in the study of leukemia. The exact mechanisms of its cytotoxic activity are still under investigation.
Fungal Pathogen Studies
Neosolaniol is a secondary metabolite produced by certain fungal species . Studying this compound can provide insights into the biology of these fungi, their metabolic pathways, and their interactions with other organisms.
Food Safety
Neosolaniol is a mycotoxin, a toxic compound produced by fungi. It can contaminate food and feed, posing a risk to human and animal health . Research into Neosolaniol can help develop methods to detect and mitigate mycotoxin contamination.
Plant Disease Management
Neosolaniol has been implicated in Fusarium rot, a disease that affects muskmelon fruits . Research into this compound can help develop strategies to manage this disease and reduce crop losses.
Phenylpropane Metabolism
Research has shown that the application of acetylsalicylic acid (ASA) can inhibit Fusarium rot and Neosolaniol accumulation by activating phenylpropane metabolism in muskmelon fruits . This suggests that Neosolaniol could be used as a tool to study phenylpropane metabolism in plants.
Pathogenesis-Related Proteins
ASA application has been shown to stimulate the expression of pathogenesis-related proteins in muskmelon fruits, inhibiting Fusarium rot and Neosolaniol accumulation . This indicates that Neosolaniol could be used in research to understand the role of pathogenesis-related proteins in plant disease resistance.
Wirkmechanismus
Neosolaniol, also known as Neozolaniol, is a type of trichothecene mycotoxin produced by various Fusarium molds . This compound has been found to have significant effects on biological systems, with its mechanism of action and the factors influencing its activity being areas of active research.
Target of Action
Neosolaniol primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain and possibly also in cold perception and inner ear function .
Mode of Action
It is known that neosolaniol and other trichothecenes can generate free radicals, including reactive oxygen species (ros), which induce lipid peroxidation leading to changes in membrane integrity, cellular redox signaling, and in the antioxidant status of the cells .
Biochemical Pathways
Neosolaniol affects several biochemical pathways. It is known to induce the mitogen-activated protein kinases signaling pathway, which is induced by oxidative stress . This pathway also induces caspase-mediated cellular apoptosis pathways .
Pharmacokinetics
It is known that in human cell lines, ht-2 and neosolaniol are the major metabolites of t-2 toxin . Hydroxylation on C-7 and C-9 are two novel metabolic pathways of T-2 toxin in rats .
Result of Action
The toxicities of Neosolaniol can induce apoptosis related to the oxidative stress and mitochondrial damage . The B-cell lymphoma 2 (Bcl-2) Associated X (Bax)/Bcl-2 ratio and the expression of caspase 3, caspase 8, cytochrome c (Cytc) in the treated group are all significantly higher than the control group .
Action Environment
Environmental factors such as temperature and rainfall can influence the production and action of Neosolaniol . Fusarium mycotoxins, including Neosolaniol, are secondary metabolites produced by Fusarium species during growth and storage . They also have chemical and thermal stability , suggesting that environmental conditions can influence their production, stability, and efficacy.
Eigenschaften
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S,12S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZHDVCTOCZDNE-WVJYZQHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solaniol | |
CAS RN |
36519-25-2 | |
| Record name | Solaniol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036519252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neosolaniol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOSOLANIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLZ86LH7A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for neosolaniol's toxicity?
A1: [] Neosolaniol, like other trichothecenes, primarily exerts its toxic effects by inhibiting protein synthesis. It does so by binding to the ribosomes of eukaryotic cells, disrupting the process of translation.
Q2: How does neosolaniol exposure affect the immune system?
A2: [] Neosolaniol has been shown to possess immunosuppressive activity, although its potency is lower than that of T-2 toxin. This suggests that it can interfere with the normal functioning of the immune system.
Q3: Does neosolaniol affect the nervous system?
A3: [] Yes, studies in broiler chickens have shown that neosolaniol can cause neurological symptoms such as an altered righting reflex, indicating an effect on the nervous system.
Q4: Does neosolaniol exposure lead to anorexia (loss of appetite)?
A4: [, ] Yes, research indicates that neosolaniol can induce anorexia in mice. This effect is thought to be mediated by changes in gut satiety hormones like Peptide YY3-36 (PYY3-36) and Glucose-dependent Insulinotropic Polypeptide (GIP).
Q5: What is the molecular formula and weight of neosolaniol?
A5: The molecular formula of neosolaniol is C19H26O7, and its molecular weight is 366.41 g/mol. [Derived from the structure mentioned in various papers]
Q6: Are there spectroscopic methods to identify neosolaniol?
A6: [, ] Yes, neosolaniol can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help elucidate the structure and confirm the identity of the compound.
Q7: Which Fusarium species are known to produce neosolaniol?
A7: Neosolaniol is produced by several Fusarium species, including: * Fusarium sporotrichioides [, , , , ]* Fusarium acuminatum [, ] * Fusarium equiseti []* Fusarium tumidum []* Fusarium goolgardi []
Q8: What agricultural commodities are commonly contaminated with neosolaniol?
A8: Neosolaniol has been found in various agricultural products, including:* Wheat [, , , ]* Barley [, , ]* Oats [, ]* Maize (corn) [, , ]* Apples [, ]* Muskmelon []
Q9: How is neosolaniol metabolized?
A9: [, , ] Neosolaniol can be metabolized through various pathways, including deacetylation, hydroxylation, and conjugation with glucuronic acid. The specific metabolic pathways can vary depending on the organism.
Q10: Can bacteria degrade neosolaniol?
A10: [, ] Yes, certain bacterial species found in soil and water can degrade neosolaniol. These bacteria use neosolaniol as a source of carbon and energy, breaking it down into less toxic metabolites.
Q11: What is the acute toxicity of neosolaniol?
A11: [] The acute toxicity of neosolaniol varies depending on the animal species and route of exposure. In one-day-old broiler chicks, the 7-day median lethal dose (LD50) value for oral administration was found to be 24.87 ± 2.64 mg/kg body weight.
Q12: Does neosolaniol cause any specific organ damage?
A12: [] Neosolaniol, like other trichothecenes, can cause damage to various organs, including the liver, kidneys, lymphoid tissues, gastrointestinal tract, and bone marrow.
Q13: What analytical techniques are used to detect neosolaniol in food and feed?
A13: [, , , , , ] Several analytical techniques are employed to detect and quantify neosolaniol, including:* Thin Layer Chromatography (TLC) * High-Performance Liquid Chromatography (HPLC)* Gas Chromatography-Mass Spectrometry (GC/MS)* Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Q14: How can neosolaniol contamination in food and feed be prevented?
A14: [] Preventing neosolaniol contamination involves controlling Fusarium growth in the field and during storage. This includes using resistant crop varieties, proper crop rotation, timely harvest, and maintaining optimal storage conditions.
Q15: Are there any effective ways to detoxify neosolaniol-contaminated feed?
A15: [] While some physical and chemical methods exist, using microorganisms or their enzymes shows promise for detoxifying neosolaniol-contaminated feed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



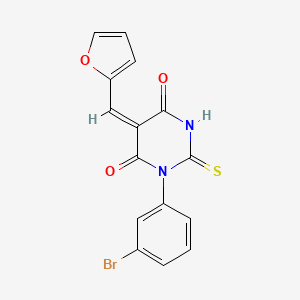
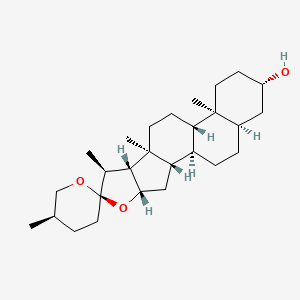
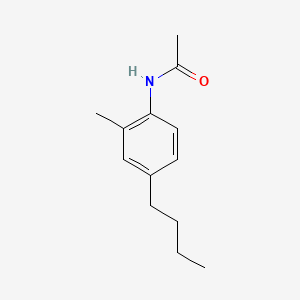
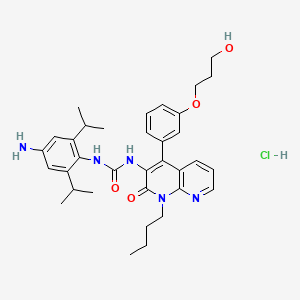



![ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1681840.png)
![5-[Bis-2(chloro-ethyl)-amino]-2,4-dintro-benzamide](/img/structure/B1681841.png)
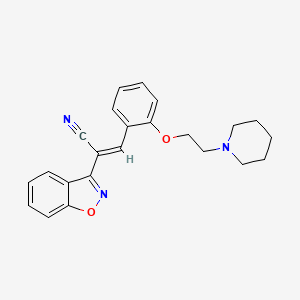

![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)
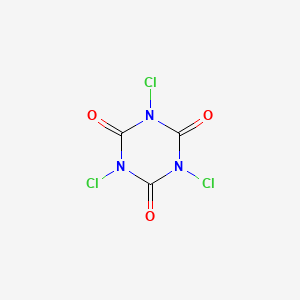
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B1681852.png)